1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-cyclopropylethan-1-one
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Overview
Description
1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-cyclopropylethan-1-one is a complex organic compound featuring a pyrrolidine ring, a pyridazine ring, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-cyclopropylethan-1-one typically involves multiple steps, including the formation of the pyrrolidine and pyridazine rings, followed by their coupling with the cyclopropyl group. Common synthetic routes may include:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.
Formation of Pyridazine Ring: This often involves the reaction of hydrazines with diketones or ketoesters.
Coupling Reactions: The final step involves coupling the pyrrolidine and pyridazine rings with the cyclopropyl group, often using Suzuki-Miyaura coupling or other palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-cyclopropylethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or hydride donors like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, especially at positions ortho or para to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-cyclopropylethan-1-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or cardiovascular diseases.
Biological Studies: The compound can be used to study the interactions of pyrrolidine and pyridazine derivatives with biological targets.
Industrial Applications: It may be used in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-cyclopropylethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridazine rings can interact with active sites through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure and have similar biological activities.
Pyridazine Derivatives: Pyridazin-3(2H)-ones are structurally similar and exhibit a range of pharmacological activities, including antihypertensive and anti-inflammatory effects.
Uniqueness
1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-cyclopropylethan-1-one is unique due to the combination of the pyrrolidine and pyridazine rings with a cyclopropyl group, which enhances its three-dimensional structure and potentially its biological activity .
Properties
Molecular Formula |
C18H27N3O2 |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-2-cyclopropylethanone |
InChI |
InChI=1S/C18H27N3O2/c1-18(2,3)15-6-7-16(20-19-15)23-12-14-8-9-21(11-14)17(22)10-13-4-5-13/h6-7,13-14H,4-5,8-12H2,1-3H3 |
InChI Key |
VSEPPFLPOCMYAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C(=O)CC3CC3 |
Origin of Product |
United States |
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